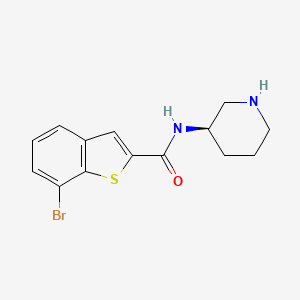

Br-PBTC

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15BrN2OS |

|---|---|

Molecular Weight |

339.25 g/mol |

IUPAC Name |

7-bromo-N-[(3R)-piperidin-3-yl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C14H15BrN2OS/c15-11-5-1-3-9-7-12(19-13(9)11)14(18)17-10-4-2-6-16-8-10/h1,3,5,7,10,16H,2,4,6,8H2,(H,17,18)/t10-/m1/s1 |

InChI Key |

LRYYPTVUWGMZQB-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2=CC3=C(S2)C(=CC=C3)Br |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC3=C(S2)C(=CC=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Br-PBTC: A Novel Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-PBTC, chemically identified as (R)-7-bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide, is a potent and subtype-selective positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, in vitro characterization, and key signaling pathways are presented to facilitate further research and development in the fields of neuroscience and pharmacology.

Chemical Structure and Properties

This compound is a chiral molecule with a benzo[b]thiophene core. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (R)-7-bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide | Chiralen |

| CAS Number | 1839519-57-1 | [1] |

| Molecular Formula | C14H15BrN2OS | [1] |

| Molecular Weight | 339.25 g/mol | Inferred from formula |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage | -20°C | [1] |

Chemical Structure:

References

An In-depth Technical Guide to the Mechanism of Action of PBTC in Scale Inhibition

A Note on "Br-PBTC": This guide focuses on the well-documented scale inhibitor 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC). Extensive research did not yield information on a "Brominated Phosphonobutane Tricarboxylic Acid" or "this compound." It is possible that "this compound" is a typographical error, a highly specialized or proprietary compound not described in publicly available literature, or refers to the use of PBTC in the presence of bromine, to which it is known to be stable.[1][2][3][4][5] The following information pertains to the widely used and studied PBTC.

Introduction

2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) is an organophosphonate that stands out as a highly effective scale and corrosion inhibitor, particularly in industrial water treatment systems. Its molecular structure, which uniquely incorporates both phosphonic acid and carboxylic acid functional groups, grants it superior efficacy in preventing the formation of mineral scales, such as calcium carbonate, even under harsh conditions of high temperature, high pH, and high hardness. This document provides a detailed exploration of the mechanisms through which PBTC exerts its scale inhibition effects, supported by quantitative data, experimental methodologies, and visual representations of the underlying processes.

Core Mechanisms of Scale Inhibition

PBTC, like other phosphonates, primarily functions as a "threshold inhibitor." This means it can effectively prevent scale formation at sub-stoichiometric concentrations, far below the level that would be required to chelate all scale-forming cations in a solution. Its inhibitory action is a multi-faceted process involving several key mechanisms:

-

Threshold Inhibition and Nucleation Prevention: PBTC adsorbs onto the active growth sites of newly forming microcrystals (nuclei). This adsorption blocks these sites, effectively preventing the crystals from growing larger and forming a stable, ordered lattice structure. By interfering at the earliest stage of scale formation, PBTC prevents the precipitation of sparingly soluble salts from supersaturated solutions.

-

Crystal Modification: For crystals that do manage to form, PBTC adsorbs onto their surfaces. This disrupts the normal crystal growth pattern, leading to the formation of distorted and irregular crystals. These malformed crystals have a reduced tendency to adhere to surfaces and to each other, thus preventing the build-up of hard, tenacious scale deposits.

-

Dispersion: The anions of PBTC can adsorb onto the surface of inorganic particles and microcrystals. This imparts a negative charge to the particles, causing them to repel each other and remain suspended in the bulk solution. This dispersive action prevents the agglomeration of smaller crystals into larger, problematic scale formations.

-

Sequestration: While primarily a threshold inhibitor, PBTC also possesses chelating properties, allowing it to sequester some scale-forming cations like Ca²⁺. This action, although secondary to threshold inhibition at typical low dosages, contributes to the overall reduction of free ions available for scale formation.

The following diagram illustrates the primary mechanisms of action of PBTC in scale inhibition.

Caption: The multifaceted mechanism of PBTC in preventing scale formation.

Quantitative Performance Data

The effectiveness of PBTC as a scale inhibitor is influenced by factors such as its concentration, water chemistry, temperature, and pH. The following tables summarize key performance data for PBTC in the inhibition of calcium carbonate (CaCO₃) scale.

Table 1: CaCO₃ Inhibition Efficiency of PBTC at Various Concentrations

| PBTC Concentration (ppm) | Approximate CaCO₃ Inhibition (%) |

| 15 | ~35% |

| 30 | ~40% |

| 60 | ~44% |

Data derived from studies under severe CaCO₃ supersaturation conditions.

Table 2: General Performance Characteristics of PBTC

| Parameter | Performance |

| Recommended Dosage (as sole inhibitor) | 5-15 mg/L |

| Stability to Chlorine and Bromine | Excellent |

| Thermal Stability | High, effective at elevated temperatures |

| pH Efficacy | Effective at neutral to high pH |

| Calcium Tolerance | Excellent; precipitation with 1000 ppm Ca²⁺ occurs only after 185 ppm of PBTC is present. |

Experimental Protocols

The evaluation of scale inhibitor performance relies on standardized laboratory procedures that simulate industrial conditions. Two common methods are the static jar test and the dynamic tube-blocking test.

1. Static Scale Inhibition Test (Jar Test)

This method assesses an inhibitor's ability to prevent the precipitation of scale-forming minerals under static conditions.

-

Objective: To determine the minimum inhibitor concentration (MIC) required to prevent scale precipitation over a specified period.

-

Apparatus: Glass bottles, water bath or oven, filter apparatus, and analytical equipment for measuring ion concentrations (e.g., titrator or spectrophotometer).

-

Procedure:

-

Brine Preparation: Prepare two separate brine solutions. The "cation brine" contains soluble salts of scale-forming cations (e.g., CaCl₂), and the "anion brine" contains soluble salts of scale-forming anions (e.g., NaHCO₃).

-

Inhibitor Dosing: Add varying concentrations of the PBTC solution to a series of glass bottles. Include a "blank" bottle with no inhibitor.

-

Test Initiation: Add the cation and anion brines to each bottle, cap them, and shake to mix.

-

Incubation: Place the bottles in a pre-heated water bath or oven for a specified duration (e.g., 2-24 hours) at a constant temperature.

-

Analysis: After incubation, cool the samples, filter them, and measure the concentration of the scale-forming cation (e.g., Ca²⁺) in the filtrate.

-

Calculation: The scale inhibition efficiency is calculated using the formula: % Inhibition = [(C_f - C_b) / (C_i - C_b)] x 100 Where:

-

C_f = Final cation concentration in the treated sample

-

C_b = Final cation concentration in the blank sample

-

C_i = Initial cation concentration

-

-

The following diagram illustrates the workflow of a static scale inhibition test.

Caption: Workflow for the static scale inhibition (jar test) method.

2. Dynamic Tube-Blocking Test

This method evaluates an inhibitor's performance under flowing conditions, which more closely simulates industrial pipelines and heat exchangers.

-

Objective: To determine the minimum inhibitor concentration (MIC) required to prevent scale deposition and blockage in a capillary tube under dynamic conditions.

-

Apparatus: High-pressure pumps, a capillary coil immersed in a temperature-controlled bath, a differential pressure transducer, and a data acquisition system.

-

Procedure:

-

Solution Preparation: Prepare separate reservoirs for the cation brine, the anion brine, and the inhibitor solution (PBTC).

-

System Priming: Prime the pumps and lines with their respective fluids.

-

Test Initiation: Simultaneously pump the cation and anion brines at a constant flow rate through a mixing tee and then into the heated capillary coil. The inhibitor solution is typically injected into the anion brine line before the mixing tee.

-

Monitoring: The data acquisition system continuously records the differential pressure (ΔP) across the coil. As long as the inhibitor is effective, the ΔP will remain stable and low.

-

Endpoint: A rapid increase in ΔP indicates the onset of scale formation and blockage of the tube. The time taken to reach this point is the "induction time." The test is run for a set duration or until a predefined ΔP is reached.

-

MIC Determination: The test is repeated with decreasing inhibitor concentrations until the MIC is found, which is the lowest concentration that prevents significant pressure build-up for the duration of the test.

-

The following diagram illustrates the logical flow of a dynamic tube-blocking experiment.

Caption: Logical diagram of a dynamic tube-blocking test setup.

Conclusion

PBTC is a robust and versatile scale inhibitor whose efficacy stems from a combination of threshold inhibition, crystal modification, and dispersion mechanisms. Its excellent stability under a wide range of operating conditions, including in the presence of oxidizing biocides like bromine, makes it a preferred choice for demanding industrial water treatment applications. Understanding its multifaceted mechanism of action is crucial for optimizing its application and ensuring the efficient and reliable operation of water systems.

References

Quantum Chemical Calculations for the Br-PBTC Structure: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is a widely utilized organophosphonate known for its excellent properties as a scale and corrosion inhibitor.[1][2][3] Its structural analog, a brominated derivative tentatively named Br-PBTC, is of interest for its potential to exhibit altered physicochemical properties, such as increased lipophilicity or modified binding affinities, which are crucial in drug development and material science.

Quantum chemical calculations offer a powerful in-silico approach to elucidate the electronic structure, geometry, and reactivity of molecules like this compound, thereby guiding experimental efforts and providing insights into their mechanisms of action.[4][5] This technical guide outlines the theoretical background, computational workflow, and data interpretation for quantum chemical calculations on the this compound structure.

Computational Methodology

The selection of an appropriate computational method is paramount for obtaining accurate and reliable results. Density Functional Theory (DFT) is a popular choice for systems of this size due to its favorable balance of accuracy and computational cost.

Level of Theory and Basis Set Selection

A common and robust approach involves the use of a hybrid functional, such as B3LYP or PBE0, which incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electronic properties. The choice of basis set is equally critical. A Pople-style basis set, like 6-31G(d,p), or a Dunning-style correlation-consistent basis set, such as cc-pVDZ, are suitable starting points. For the bromine atom, it is advisable to use a basis set that includes polarization and diffuse functions to accurately model its electron distribution.

Solvation Model

To simulate the behavior of this compound in a biological or aqueous environment, it is essential to include a solvation model. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient and generally provide a good representation of bulk solvent effects.

Computational Workflow

The quantum chemical investigation of this compound would typically follow the workflow depicted below.

Data Presentation

The quantitative data obtained from the calculations should be organized into tables for clarity and ease of comparison.

Geometric Parameters

The optimized molecular geometry provides insights into the spatial arrangement of atoms. Key bond lengths, bond angles, and dihedral angles should be tabulated.

Table 1: Selected Calculated Geometric Parameters for this compound (Hypothetical)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C2 | P | - | - | 1.85 |

| Bond Length | C3 | Br | - | - | 1.98 |

| Bond Angle | C1 | C2 | C3 | - | 112.5 |

| Dihedral Angle | P | C2 | C3 | C4 | 65.0 |

Electronic Properties

Electronic properties are crucial for understanding the reactivity and intermolecular interactions of this compound.

Table 2: Calculated Electronic Properties of this compound (Hypothetical)

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 3.8 |

Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, indicating sites susceptible to nucleophilic or electrophilic attack.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Hypothetical)

| Atom | Charge (e) |

| P | +1.2 |

| O (Phosphonyl) | -0.8 |

| Br | -0.1 |

| C (Carboxyl) | +0.7 |

| O (Carbonyl) | -0.6 |

Experimental Protocols

While this guide focuses on computational aspects, the validation of theoretical predictions relies on experimental data. The following are hypothetical protocols for the synthesis and characterization of this compound.

Synthesis of 3-bromo-2-phosphonobutane-1,2,4-tricarboxylic acid

A plausible synthetic route could involve the bromination of a suitable precursor of PBTC. For instance, starting from a derivative of butanoic acid, a multi-step synthesis could be devised involving the introduction of the phosphonate and carboxyl groups, followed by a selective bromination reaction. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) and the final product purified by column chromatography or recrystallization.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy would be essential to confirm the structure of the synthesized this compound. The chemical shifts and coupling constants would provide detailed information about the connectivity of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the P=O, C=O, and O-H stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Signaling Pathway and Logical Relationships

In a drug development context, understanding how a molecule like this compound might interact with biological targets is crucial. While specific pathways are unknown, a general diagram can illustrate the logical relationship from molecular properties to biological activity.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of the this compound structure. By employing the described computational workflow, researchers can obtain valuable insights into the geometric, electronic, and spectroscopic properties of this molecule. The integration of computational data with experimental validation is key to advancing the understanding and application of novel compounds like this compound in various scientific and industrial fields.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computational & Theoretical – MIT Department of Chemistry [chemistry.mit.edu]

- 5. Computational & Theoretical Chemistry | Chemistry [bu.edu]

Literature review on halogenated phosphonate inhibitors

An In-depth Technical Guide to Halogenated Phosphonate Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates, organophosphorus compounds featuring a stable carbon-phosphorus (P-C) bond, are pivotal in medicinal chemistry and drug development.[1] Their structural resemblance to the tetrahedral transition states of various enzymatic reactions involving phosphate esters makes them potent and specific enzyme inhibitors.[1][2] Unlike their phosphate counterparts, the P-C bond is resistant to chemical and enzymatic hydrolysis, enhancing their stability and utility as therapeutic agents.[1]

The introduction of halogen atoms, particularly on the α-carbon adjacent to the phosphorus atom, further refines their inhibitory properties. Halogenation can modulate the electronic and steric characteristics of the molecule, often leading to enhanced binding affinity and, in some cases, irreversible inhibition mechanisms.[3] α-Fluorophosphonates, for instance, are more effective electronic isosteres of phosphates because the electronegative fluorine atoms lower the pKa of the phosphonic acid, more closely mimicking the charge state of a native phosphate at physiological pH. α-Brominated phosphonates have emerged as inhibitors that can operate via irreversible mechanisms by forming covalent bonds with enzyme active sites.

This technical guide provides a comprehensive literature review of halogenated phosphonate inhibitors, covering their mechanisms of action, synthesis strategies, quantitative inhibitory data, and detailed experimental protocols for their evaluation.

Mechanism of Action

Halogenated phosphonates primarily exert their inhibitory effects through two main mechanisms: transition-state mimicry leading to competitive inhibition and covalent modification leading to irreversible inhibition.

Competitive Inhibition: Transition-State Analogy

Phosphonates are widely used as isosteric mimics of phosphates in the design of analogues of enzyme substrates or cofactors. They effectively mimic the tetrahedral, negatively charged transition state of phosphate ester hydrolysis, binding tightly to the enzyme's active site without undergoing reaction. This high-affinity binding competitively inhibits the enzyme from processing its natural substrate.

The introduction of fluorine at the α-carbon enhances this mimicry. The high electronegativity of fluorine lowers the pKa of the phosphonate group, making it a better electronic mimic of the corresponding phosphate's geometry and charge. This strategy has been successfully employed to generate potent competitive inhibitors for a wide range of enzymes, including phosphatases, peptidases, and viral DNA polymerases.

Irreversible Inhibition: Covalent Modification

The incorporation of a bromine or chlorine atom at the α-position can transform a phosphonate from a simple competitive inhibitor into an irreversible one. This mechanism is particularly effective against enzymes that utilize a nucleophilic residue, such as cysteine, in their catalytic cycle.

The process involves the standard competitive binding of the inhibitor to the active site. Once positioned, the nucleophilic residue attacks the α-carbon, displacing the halogen atom in a nucleophilic substitution reaction. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its permanent inactivation. This strategy has been notably successful in the development of inhibitors for protein tyrosine phosphatases (PTPs), which feature a key catalytic cysteine residue.

Synthesis Strategies

The synthesis of halogenated phosphonates typically involves the initial formation of a phosphonate core, followed by a halogenation step.

General Phosphonate Synthesis

Two classical methods for forming the P-C bond are the Michaelis-Arbuzov and Pudovik reactions.

-

Michaelis-Arbuzov Reaction: This reaction involves the treatment of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.

-

Pudovik Reaction: This is the base-catalyzed addition of a dialkyl phosphite to an aldehyde or ketone to generate an α-hydroxyphosphonate. These α-hydroxyphosphonates can then serve as precursors for α-halogenation.

α-Halogenation Methods

-

α-Bromination: The installation of a bromine atom at the α-position of benzylic phosphonates is often achieved either by direct bromination of a phosphonate carbanion using an electrophilic bromine source like N-bromosuccinimide (NBS), or by the bromination of an intermediate α-hydroxy benzylphosphonate.

-

α-Fluorination: α-Fluorinated phosphonates can be synthesized by treating an α-hydroxyphosphonate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction often proceeds with an inversion of configuration at the α-carbon.

Quantitative Inhibition Data

The inhibitory potency of halogenated phosphonates is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes representative data from the literature.

| Inhibitor Class/Compound | Halogen | Target Enzyme | Inhibition Data | Citation |

| 2-Aminothiazole-based ANPs | Bromo, Iodo | Adenylate Cyclase Toxin (ACT) | IC50 = 9–18 nM | |

| 2-Aminothiazole-based ANPs | Bromo, Iodo | Edema Factor (EF) | IC50 = 12 nM (most potent) | |

| Phosphonoformic acid (PFA) | - | Na+-phosphate (Pi) cotransport | Specific competitive inhibitor | |

| α-Halo [(Phenylphosphinyl)methyl]phosphonates | F, Cl, Br | Na+-phosphate (Pi) cotransport | Ki = 0.358 mM (for PhpFMP) | |

| ZAFP(O)F, ZAAP(O)F, ZFAP(O)F | Fluoro | Carboxypeptidase A | Ki = 1-4 pM | |

| Brominated Benzamidine (BrBA) | Bromo | Human Urokinase (uPA) | Ki = 1.28 mM | |

| Iodo-Benzamidine (IBA) | Iodo | Human Urokinase (uPA) | Ki = 1.38 mM | |

| Chloro-Benzamidine (ClBA) | Chloro | Human Urokinase (uPA) | Ki = 9.15 mM | |

| Succinyl-phosphonate (SP) | - | 2-Oxoglutarate Dehydrogenase (OGDH) | Potent inhibitor |

ANP: Acyclic Nucleoside Phosphonate

Experimental Protocols

Rigorous experimental design is crucial for accurately characterizing the inhibitory activity of halogenated phosphonates. Below are detailed methodologies for key cited experiments.

Protocol 1: Cell-Free Enzyme Inhibition Assay (General)

This protocol is adapted from methods used to determine IC50 values for phosphatase inhibitors and can be generalized for many enzyme assays.

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme in an appropriate assay buffer (e.g., 50 mM MOPS, pH 7.0).

-

Prepare a stock solution of the substrate (e.g., p-nitrophenyl phosphate for phosphatases) in the assay buffer.

-

Prepare serial dilutions of the halogenated phosphonate inhibitor in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the assay buffer.

-

Add 10 µL of the serially diluted inhibitor solutions to the respective wells. For the control (100% activity), add 10 µL of buffer.

-

Add 20 µL of the enzyme solution to each well and pre-incubate at a specified temperature (e.g., 37°C) for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 20 µL of a suitable stop solution (e.g., 3 M NaOH for the pNPP assay).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence of the product on a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

-

Protocol 2: Cell-Based Assay for Adenylate Cyclase Toxin (ACT) Inhibition

This protocol describes the evaluation of phosphonate prodrugs for their ability to inhibit ACT activity within macrophage cells.

-

Cell Culture:

-

Culture murine J774A.1 macrophage cells in appropriate media and conditions.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare various concentrations of the phosphonate prodrugs.

-

Incubate the J774A.1 cells with the different concentrations of the test compounds for a set period to allow for cellular uptake and metabolic activation.

-

-

Toxin Exposure:

-

Expose the treated cells to a sub-lethal concentration of purified Bordetella pertussis adenylate cyclase toxin (ACT).

-

Incubate for a period sufficient to allow the toxin to enter the cells and produce cAMP (e.g., 30-60 minutes).

-

-

cAMP Quantification:

-

Terminate the reaction and lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.

-

Determine the intracellular concentration of cAMP using a competitive immunoassay (e.g., ELISA-based kit) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the inhibitor concentrations.

-

Calculate the IC50 value, which represents the concentration of the prodrug required to inhibit ACT-induced cAMP production by 50%.

-

Conclusion

Halogenated phosphonates are a versatile and potent class of enzyme inhibitors with significant applications in drug discovery and chemical biology. Their stability, coupled with the ability to act as highly effective transition-state analogues, makes them ideal scaffolds for inhibitor design. The strategic incorporation of halogen atoms provides a powerful tool to fine-tune their electronic properties and, in the case of heavier halogens like bromine, to engineer irreversible inhibitors capable of covalent enzyme modification. By employing the robust synthesis and screening protocols detailed in this guide, researchers can effectively design, evaluate, and optimize novel halogenated phosphonate-based inhibitors for a wide array of enzymatic targets implicated in human disease.

References

An In-depth Technical Guide to the Industrial Applications of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC)

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "Br-PBTC" did not yield specific results for a brominated version of PBTC. The following guide focuses on the widely documented and industrially significant compound, 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC), assuming "this compound" may be a typographical error or a less common derivative.

Introduction to PBTC

2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) is an organophosphonate that is highly effective as a scale and corrosion inhibitor across a multitude of industrial applications.[1][2][3] Its molecular structure, containing both phosphonic acid and carboxylic acid functional groups, provides superior performance in preventing mineral scale formation and corrosion, especially under harsh conditions of high temperature, high pH, and high hardness.[4][5] PBTC's excellent chemical stability, particularly its resistance to chlorine, bleach, and bromine, makes it a cost-effective alternative to other common phosphonates like HEDP and ATMP.

Core Industrial Applications

PBTC's versatility and efficacy make it a critical component in various industrial processes:

-

Industrial Water Treatment: This is the primary application of PBTC. It is extensively used in industrial cooling water systems and boiler water treatment to prevent scale buildup and corrosion, thereby maintaining heat exchange efficiency and extending equipment life.

-

Oilfield and Energy Sector: In the oil and gas industry, PBTC is employed in drilling, production, and oilfield water injection systems to inhibit scale and corrosion.

-

Detergents and Cleaning Formulations: PBTC acts as a sequestering agent in industrial, institutional, and household detergents to improve cleaning performance by chelating metal ions and preventing residue buildup.

-

Metal Surface Treatment: It is utilized in metal finishing and surface treatment applications to protect against corrosion.

-

Textile Auxiliaries: In the textile industry, it serves as a sequestering agent.

-

Agriculture and Specialty Chemicals: PBTC is used as a dispersant in agricultural fertilizers and as a stabilizer in various specialty chemical formulations.

Quantitative Data Summary

The following tables summarize the key quantitative data for PBTC.

Table 1: Chemical and Physical Properties of PBTC

| Property | Value |

| Chemical Formula | C₇H₁₁O₉P |

| Molecular Weight | 270.13 g/mol |

| CAS Number | 37971-36-1 |

| EC Number | 253-733-5 |

| Appearance | Colorless or light yellow transparent liquid |

| Density (20°C) | ≥ 1.27 g/cm³ |

| Boiling Point | 545.2 ± 60.0 °C |

| Solubility | Completely soluble in water |

Table 2: Typical Specifications of Commercial PBTC (50% Solution)

| Parameter | Specification |

| Active Acid Content | 49.0 - 51.0% |

| Phosphorous Acid (as PO₃³⁻) | ≤ 0.8% |

| Phosphoric Acid (as PO₄³⁻) | ≤ 0.5% |

| pH (1% water solution) | 1.5 - 2.0 |

| Iron (as Fe) | ≤ 20.0 ppm |

| Chloride (as Cl) | ≤ 10.0 ppm |

Table 3: Recommended Dosage of PBTC in Industrial Applications

| Application | Recommended Dosage |

| Circulating Cooling Water Systems (used alone) | 5 - 15 mg/L |

| General Water Treatment (in formulation) | Often used with zinc salts, copolymers, and other phosphonates |

Experimental Protocols: Synthesis of PBTC

The industrial synthesis of PBTC generally involves a multi-step process. A common method is described below.

Objective: To synthesize 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC).

Materials:

-

Dialkyl phosphite (e.g., dimethyl phosphite)

-

Maleic acid dimethyl ester

-

Methyl acrylate

-

Basic catalyst (e.g., sodium methoxide)

-

Methanol or Ethanol

-

Hydrolyzing agent (e.g., hydrochloric acid)

Methodology:

-

Step 1: Formation of Phosphonosuccinic Acid Tetraalkyl Ester:

-

Dialkyl phosphite and maleic acid dimethyl ester are reacted in the presence of a basic catalyst. This initial reaction forms a tetraalkyl ester of phosphonosuccinic acid.

-

-

Step 2: Michael Addition of Methyl Acrylate:

-

The phosphonosuccinic acid tetraalkyl ester intermediate is then immediately reacted with methyl acrylate without further purification. This reaction is typically carried out in the presence of an alkaline catalyst and a solvent like methanol at a controlled temperature (e.g., 0-25°C).

-

-

Step 3: Saponification (Hydrolysis):

-

The resulting reaction product from Step 2 is saponified, typically through the addition of an acid like hydrochloric acid, to yield the final PBTC product. The mixture can then be concentrated to obtain the desired solution concentration (e.g., 50%).

-

Visualizations

Diagram 1: Synthesis Pathway of PBTC

Caption: A simplified workflow for the industrial synthesis of PBTC.

Diagram 2: Industrial Application Workflow of PBTC

References

- 1. PBTC - Ataman Kimya [atamanchemicals.com]

- 2. PBTC is a highly effective and versatile phosphonate compound used as a scale and corrosion inhibitor in various industries [koyewater.com]

- 3. nbinno.com [nbinno.com]

- 4. PBTC 50, PBTC acid chemicals supply. Cas:37971 36 1 - IROWATER [irowater.com]

- 5. atamankimya.com [atamankimya.com]

Health and safety data for Br-PBTC handling

An In-depth Technical Guide to the Health and Safety of 2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable safety regulations and guidelines from your institution before handling any chemical.

Introduction

2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is an organophosphonate with widespread applications as a scale and corrosion inhibitor, particularly in industrial water treatment systems.[1][2][3] Its efficacy in preventing the formation of mineral scales and its stability under harsh conditions make it a valuable component in various industrial processes.[2][3] This guide provides a comprehensive overview of the health and safety data for PBTC, with a focus on its handling in a research and development setting.

Toxicological Data Summary

The acute toxicity of PBTC is considered to be low. The available quantitative toxicological data are summarized in the table below.

| Toxicological Endpoint | Test Species | Route of Administration | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >2000 mg/kg |

Hazard Identification and Classification

PBTC is classified as a substance that can cause severe skin burns and eye damage. It may also be corrosive to metals.

GHS Hazard Statements:

-

H290: May be corrosive to metals.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

Safe Handling and Storage

4.1. Personal Protective Equipment (PPE)

When handling PBTC, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact.

| Exposure Route | Recommended PPE |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and appropriate footwear. |

| Eyes | Safety goggles or a face shield. |

| Inhalation | In case of aerosol or mist formation, use a NIOSH-approved respirator with an appropriate cartridge. |

4.2. Engineering Controls

Work with PBTC should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol generation.

4.3. Storage

Store PBTC in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The storage containers should be tightly sealed to prevent leakage.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Ingestion | Do not induce vomiting. Rinse the mouth with water and give a small amount of water to drink. Seek immediate medical attention. |

Experimental Protocols

While specific, detailed experimental protocols for the toxicological studies of PBTC are not publicly available, the following are representative, standardized methods that are typically used for assessing the acute toxicity and irritancy of chemicals.

6.1. Acute Oral Toxicity Study (Representative Protocol based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water ad libitum, except for a brief fasting period before administration of the test substance.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as possible.

-

Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose determines the subsequent dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The primary endpoint is the observation of mortality to determine the appropriate hazard classification. The LD50 is determined based on the dose at which mortality is observed.

6.2. Acute Dermal Irritation/Corrosion Study (Representative Protocol based on OECD Guideline 404)

-

Test Animals: Healthy, young adult albino rabbits with clipped fur on their backs.

-

Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observations: After the exposure period, the dressing is removed, and the skin is cleaned. The application site is then observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored using a standardized scoring system.

-

Endpoint: The primary endpoint is the assessment of the irritant or corrosive potential of the substance based on the severity and reversibility of the skin reactions.

Visualizations

7.1. General Cellular Response to a Corrosive Substance

Caption: General mechanism of cellular damage by a corrosive substance.

7.2. Standard Workflow for Handling a Chemical Spill

Caption: A standard workflow for responding to a chemical spill in a laboratory setting.

References

Methodological & Application

Application of Br-PBTC in Industrial Water Treatment Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is a highly effective scale and corrosion inhibitor widely used in industrial water treatment systems. Its robust performance under harsh conditions, such as high temperature, high pH, and high hardness, makes it a preferred choice for cooling water circuits, process water systems, and oilfield water injection systems.[1][2][3] The designation "Br-PBTC" in the context of industrial water treatment typically refers to the application of PBTC in systems where bromine-based oxidizing biocides are used for microbiological control. PBTC exhibits exceptional stability in the presence of bromine and its derivatives, unlike many other phosphonates which can be degraded by strong oxidizing agents.[1][4] This document provides detailed application notes, performance data, and experimental protocols for the use of PBTC in industrial water treatment systems, with a focus on its application in the presence of bromine biocides.

Mechanism of Action

PBTC's efficacy as a scale and corrosion inhibitor stems from its unique molecular structure, which contains both phosphonic acid and carboxylic acid functional groups. This dual functionality allows for a multi-pronged approach to water treatment.

Scale Inhibition: PBTC functions as a threshold inhibitor, meaning it is effective at sub-stoichiometric concentrations. It inhibits the formation of mineral scales, such as calcium carbonate and calcium sulfate, by adsorbing onto the active growth sites of crystals. This disrupts the crystal lattice, distorts crystal morphology, and prevents their further growth and deposition on heat transfer surfaces.

Corrosion Inhibition: For carbon steel, PBTC provides cathodic protection by forming a complex with calcium ions present in the water. This complex precipitates as a protective film on the metal surface, inhibiting the cathodic corrosion reaction. PBTC is also an excellent stabilizer for zinc salts, and when used in combination, they provide a synergistic effect, enhancing corrosion protection.

Stability in the Presence of Bromine: A key advantage of PBTC is its superior stability in the presence of oxidizing biocides like chlorine and bromine. While other phosphonates, such as HEDP and ATMP, can be significantly degraded by these biocides, PBTC remains largely unaffected. This ensures that the scale and corrosion inhibition properties are maintained even in systems with aggressive biocide treatment programs. Studies have shown that the degradation of PBTC to orthophosphate is only up to 5% under typical biocide dosages and temperatures.

Performance Data

The performance of PBTC as a scale and corrosion inhibitor has been documented in various studies. The following tables summarize key quantitative data.

Table 1: Calcium Carbonate Scale Inhibition Efficiency of PBTC

| PBTC Concentration (ppm) | Calcium Carbonate Inhibition Efficiency (%) | Test Conditions | Reference |

| 4 | >97.0 - 100 | Initial Ca²⁺: 476.2 mg/L, Alkalinity: 600 mg/L, Temp: 8°C, Time: 2-20h | |

| 15 | ~35 | High CaCO₃ supersaturation | |

| 30 | ~40 | High CaCO₃ supersaturation | |

| 60 | ~44 | High CaCO₃ supersaturation |

Table 2: Comparative Performance of PBTC and Other Phosphonates

| Parameter | PBTC | HEDP | ATMP | Reference |

| Calcium Tolerance (ppm inhibitor in 1000 ppm Ca²⁺ as CaCO₃) | 185 | 8 | 12 | |

| Stability to Bromine | Excellent | Readily Attacked | Less Attacked than by Chlorine | |

| Scale Inhibition at Low Temperature (2°C-15°C) | Good | Good | - | |

| Synergism with Zinc | Excellent Stabilizer | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of a this compound treatment program.

Static Scale Inhibition Test (Jar Test)

This protocol is used to determine the ability of PBTC to prevent the precipitation of mineral scales from a solution under static conditions.

Objective: To determine the Minimum Inhibitor Concentration (MIC) required to prevent scale formation.

Apparatus:

-

Glass bottles with caps

-

Water bath or oven capable of maintaining the desired temperature

-

pH meter

-

Filtration apparatus (0.45 µm filters)

-

Analytical balance

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cation analysis

-

Titration setup for alkalinity determination

Procedure:

-

Brine Preparation: Prepare synthetic brine solutions (cation and anion brines) that, when mixed, will result in a supersaturated solution with respect to the target scale (e.g., calcium carbonate). The composition should mimic the industrial water to be treated.

-

Inhibitor Dosing: Add varying concentrations of the PBTC solution to a series of glass bottles containing the cation brine. Include a blank sample with no inhibitor.

-

Initiation of Scaling: Add the anion brine to each bottle, cap them tightly, and shake to mix.

-

Incubation: Place the bottles in a water bath or oven at the desired test temperature for a specified period (e.g., 24 hours).

-

Sample Analysis:

-

After incubation, cool the samples to room temperature.

-

Filter each sample through a 0.45 µm filter.

-

Analyze the filtrate for the concentration of the scaling cation (e.g., Ca²⁺) using ICP-OES or AAS.

-

-

Calculation of Inhibition Efficiency: The scale inhibition efficiency (IE%) is calculated using the following formula: IE% = [(C_i - C_b) / (C_o - C_b)] * 100 Where:

-

C_i = Concentration of the scaling cation in the inhibited sample

-

C_b = Concentration of the scaling cation in the blank sample

-

C_o = Initial concentration of the scaling cation

-

Dynamic Tube Blocking Test

This protocol simulates the conditions of a flowing industrial water system to evaluate the performance of PBTC under dynamic conditions.

Objective: To determine the MIC of PBTC required to prevent scale deposition in a heated tube.

Apparatus:

-

Dynamic scale loop apparatus (consisting of pumps, a heated coil, pressure transducer, and data logger)

-

Brine reservoirs

-

Inhibitor solution reservoir

Procedure:

-

System Setup: Prepare the synthetic brines and the PBTC inhibitor solution in their respective reservoirs.

-

Test Initiation: Pump the cation and anion brines at a controlled flow rate through a mixing point and then into a heated capillary tube.

-

Inhibitor Injection: Simultaneously, pump the PBTC solution into the mixed brine stream at a specific concentration.

-

Monitoring: Continuously monitor the differential pressure across the capillary tube. An increase in pressure indicates scale formation and potential blockage.

-

Concentration Stepping: Typically, the test starts with a high concentration of the inhibitor, which is then incrementally decreased over time until a significant pressure increase is observed, indicating inhibitor failure.

-

Data Analysis: The MIC is determined as the lowest inhibitor concentration that maintains a stable pressure differential across the tube for a specified duration.

Corrosion Inhibition Test (Weight Loss Method)

This protocol evaluates the effectiveness of the this compound formulation in inhibiting the corrosion of carbon steel.

Objective: To determine the corrosion rate of carbon steel in the presence of the this compound treatment.

Apparatus:

-

Water bath

-

Glass beakers or corrosion cells

-

Carbon steel coupons of known dimensions and weight

-

Analytical balance

-

Polishing paper or beads for coupon preparation

Procedure:

-

Coupon Preparation: Prepare carbon steel coupons by polishing them to a uniform finish, cleaning with a suitable solvent, drying, and weighing them accurately.

-

Test Solution Preparation: Prepare the test water with the desired chemistry (pH, hardness, alkalinity) and add the specified concentrations of PBTC and bromine-based biocide. Include a control solution without the inhibitor.

-

Immersion: Immerse the prepared coupons in the test solutions. Ensure the coupons are fully submerged.

-

Incubation: Maintain the test solutions at the desired temperature in a water bath for a specified period (e.g., 7 days).

-

Coupon Analysis:

-

After the immersion period, remove the coupons from the solutions.

-

Carefully clean the coupons to remove any corrosion products according to standard procedures (e.g., using inhibited acid).

-

Dry the coupons and reweigh them accurately.

-

-

Calculation of Corrosion Rate: The corrosion rate (in mils per year, mpy) is calculated using the following formula: Corrosion Rate (mpy) = (K * W) / (A * T * D) Where:

-

K = A constant (e.g., 3.45 x 10⁶ for mpy)

-

W = Weight loss in grams

-

A = Surface area of the coupon in cm²

-

T = Immersion time in hours

-

D = Density of the metal in g/cm³

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound in industrial water treatment.

Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating a this compound treatment program.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry of organophosphonate scale growth lnhibitors: 3. physicochemical aspects of 2-phosphonobutane-1,2,4-tricarboxylate (PBTC) and its effect on CaCO3 crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scale Inhibition Performance of PBTCA and HEDP on CaCO3 Scale - IRO Water Treatment [irowater.com]

Application Notes and Protocols for Dosage Optimization of Br-PBTC as a Calcium Carbonate Scale Inhibitor

For Researchers, Scientists, and Water Treatment Professionals

Introduction

Calcium carbonate (CaCO₃) scaling is a pervasive issue in various industrial water systems, including cooling towers, boilers, and desalination plants. The formation of scale deposits on heat transfer surfaces and in pipelines can lead to reduced efficiency, increased energy consumption, and equipment failure. Chemical scale inhibitors are widely employed to mitigate this problem. 2-bromo-4-phosphonobutane-1,2,4-tricarboxylic acid (Br-PBTC) is a promising phosphonate-based scale inhibitor designed to prevent the precipitation and crystal growth of calcium carbonate.

These application notes provide a comprehensive guide to optimizing the dosage of this compound for effective calcium carbonate scale control. The document outlines detailed experimental protocols for evaluating inhibitor performance under various conditions and presents illustrative data to guide researchers in their investigations.

Mechanism of Action

This compound, like other phosphonates, inhibits calcium carbonate scale formation through a combination of mechanisms:

-

Threshold Inhibition: this compound can prevent the formation of scale at concentrations far below the stoichiometric amount required for sequestration (chelation).

-

Crystal Distortion: The inhibitor adsorbs onto the active growth sites of calcium carbonate crystals, disrupting the crystal lattice and distorting their morphology. This makes the crystals less likely to adhere to surfaces and form hard scale.

-

Dispersion: By altering the surface charge of the crystals, this compound can help to keep them suspended in the bulk water, preventing their deposition.

Experimental Protocols

To determine the optimal dosage of this compound, it is essential to conduct laboratory evaluations that simulate the conditions of the target water system. The following are standard protocols for static and dynamic scale inhibition tests.

Protocol 1: Static Jar Test for Scale Inhibition

This method is used to determine the minimum inhibitor concentration (MIC) required to prevent the bulk precipitation of calcium carbonate under static conditions.

1. Materials and Reagents:

- This compound stock solution (e.g., 1 g/L in deionized water)

- Calcium chloride (CaCl₂) stock solution (e.g., to provide a final concentration of 200-800 mg/L as Ca²⁺)

- Sodium bicarbonate (NaHCO₃) stock solution (e.g., to provide a final alkalinity of 200-800 mg/L as CaCO₃)

- Deionized water

- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

- Water bath or incubator

- Glass beakers or bottles (250 mL)

- Magnetic stirrers and stir bars

- pH meter

- Calcium ion selective electrode or ICP-OES/AAS for calcium analysis

2. Experimental Procedure:

- Prepare a series of test solutions in beakers by adding calculated amounts of deionized water, NaHCO₃ stock solution, and the desired dosage of this compound stock solution.

- Adjust the pH of each solution to the desired value (e.g., 8.0 ± 0.1) using dilute HCl or NaOH.

- Place the beakers in a water bath set to the desired temperature (e.g., 50°C).

- While stirring, add the CaCl₂ stock solution to each beaker to initiate the scaling process.

- Include a "blank" or "control" sample with no this compound.

- After a predetermined time (e.g., 24 hours), filter the solutions through a 0.45 µm filter.

- Measure the final calcium concentration in the filtrate.

3. Calculation of Inhibition Efficiency: The scale inhibition efficiency (%) is calculated using the following formula:

Caption: Workflow for the dynamic tube blocking test for antiscalant evaluation.

Data Presentation: Illustrative Performance of this compound

The following tables present illustrative data for the performance of this compound in inhibiting calcium carbonate scale. This data is based on typical performance characteristics of phosphonate inhibitors and should be confirmed by specific experimental results.

Table 1: Static Jar Test Results for this compound

| This compound Dosage (mg/L) | Initial [Ca²⁺] (mg/L) | Final [Ca²⁺] (mg/L) | Inhibition Efficiency (%) |

| 0 (Blank) | 400 | 150 | 0 |

| 2 | 400 | 250 | 40 |

| 4 | 400 | 350 | 80 |

| 6 | 400 | 390 | 96 |

| 8 | 400 | 395 | 98 |

| 10 | 400 | 398 | 99.2 |

Conditions: 50°C, pH 8.2, 24 hours

Table 2: Influence of Temperature on this compound Performance (Static Test)

| Temperature (°C) | This compound Dosage (mg/L) for 95% Inhibition |

| 40 | 5.5 |

| 50 | 6.0 |

| 60 | 7.5 |

| 70 | 9.0 |

Conditions: Initial [Ca²⁺] = 400 mg/L, pH 8.2, 24 hours

Table 3: Influence of pH on this compound Performance (Static Test)

| pH | This compound Dosage (mg/L) for 95% Inhibition |

| 7.5 | 4.0 |

| 8.0 | 5.8 |

| 8.5 | 7.0 |

| 9.0 | 8.5 |

Conditions: Initial [Ca²⁺] = 400 mg/L, 50°C, 24 hours

Table 4: Dynamic Tube Blocking Test Results for this compound

| This compound Dosage (mg/L) | Blockage Time (minutes) |

| 0 (Blank) | 15 |

| 5 | 45 |

| 10 | 90 |

| 15 | > 180 (Test Terminated) |

Conditions: 60°C, pH 8.0, Flow Rate 10 mL/min

Factors Influencing Dosage Optimization

The optimal dosage of this compound is not a fixed value and depends on several operational parameters:

-

Water Chemistry: Higher concentrations of calcium and alkalinity (higher saturation index) will require a higher inhibitor dosage.

-

Temperature: As temperature increases, the solubility of calcium carbonate decreases, and the scaling tendency increases, thus requiring a higher dosage.

-

pH: Higher pH values favor the formation of carbonate ions, increasing the scaling potential and the required inhibitor concentration.

-

Presence of Other Ions: Ions such as iron can interfere with the performance of phosphonate inhibitors, potentially necessitating a higher dosage or the use of a dispersant.

-

System Dynamics: Flow rates and residence times in a system can influence the rate of scale formation and the effectiveness of the inhibitor.

Conclusion

The dosage optimization of this compound for calcium carbonate scale inhibition is a critical step in ensuring the efficient and reliable operation of industrial water systems. The experimental protocols provided in these application notes offer a standardized approach to evaluating inhibitor performance. By systematically investigating the influence of key parameters such as temperature, pH, and water composition, researchers and water treatment professionals can determine the most cost-effective dosage of this compound for their specific application, thereby preventing scale-related problems and maintaining system efficiency. It is crucial to perform these evaluations under conditions that closely mimic the actual operating environment to obtain relevant and actionable data.

Application Note: Determination of Br-PBTC in Water by SPE and LC-MS/MS

An application note and protocol for the analytical determination of 2-bromo-4-tert-butyl-6-cyanophenol (Br-PBTC) in water is detailed below. This document provides a comprehensive overview of a sensitive and selective method using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

2-bromo-4-tert-butyl-6-cyanophenol (this compound) is an emerging disinfection byproduct (DBP) that can be formed during water treatment processes. Due to its potential toxicity, sensitive and reliable analytical methods are required for its detection and quantification in various water matrices. This application note describes a robust method for the analysis of this compound in water using solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Method Overview

The analytical workflow involves the extraction of this compound from water samples using a polymeric SPE cartridge. After elution and solvent exchange, the extract is analyzed by LC-MS/MS in negative ion mode. The use of tandem mass spectrometry provides high selectivity and sensitivity, enabling the detection of this compound at trace levels.

Experimental Workflow

Caption: Workflow for the analysis of this compound in water samples.

Materials and Reagents

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., 13C6-2,4,6-tribromophenol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

SPE cartridges (e.g., Polymeric Reversed-Phase, 200 mg)

Instrumentation

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Solid-phase extraction manifold

-

Nitrogen evaporator

Protocol: Detailed Experimental Procedure

Standard Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 90:10 water:methanol mixture. The concentration range should cover the expected sample concentrations (e.g., 0.1 to 100 ng/L).

-

Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.

-

IS Spiking Solution (10 ng/mL): Dilute the IS stock solution to a final concentration of 10 ng/mL in methanol.

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect 100 mL of water sample in a clean glass bottle.

-

Spiking: Add a known amount of the internal standard spiking solution to the sample.

-

pH Adjustment: Adjust the sample pH to 2.5 using formic acid.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2.5).

-

Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained analytes with 5 mL of methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the LC-MS/MS analysis of this compound.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Analysis and Quantitation

-

Identification: this compound is identified based on the retention time and the presence of at least two specific multiple reaction monitoring (MRM) transitions.

-

Quantitation: The concentration of this compound in the samples is determined using an internal standard calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards.

Table 3: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| This compound (Quantifier) | 266.0 | 251.0 | 100 | 30 | 15 |

| This compound (Qualifier) | 266.0 | 80.0 | 100 | 30 | 25 |

| Internal Standard | 337.0 | 81.0 | 100 | 35 | 30 |

Quality Control

-

Method Blank: A method blank (ultrapure water) should be analyzed with each batch of samples to check for contamination.

-

Matrix Spike: A matrix spike should be prepared by adding a known amount of this compound to a real sample to assess matrix effects and recovery.

-

Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically to check the stability of the instrument's response.

Method Performance

The performance of this method should be validated by determining the following parameters:

Table 4: Method Performance Characteristics

| Parameter | Typical Value |

|---|---|

| Limit of Detection (LOD) | 0.5 ng/L |

| Limit of Quantitation (LOQ) | 1.5 ng/L |

| Linearity (R²) | > 0.995 |

| Recovery | 85-110% |

| Precision (%RSD) | < 15% |

Conclusion

The described SPE-LC-MS/MS method provides a selective, sensitive, and reliable approach for the determination of this compound in water samples. The detailed protocol and performance characteristics demonstrate its suitability for routine monitoring and research applications.

Application Notes and Protocols for 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) in High-Temperature and High-Pressure Environments

Introduction

2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) is a highly effective organophosphonate scale and corrosion inhibitor utilized across a wide range of industrial applications. Its molecular structure, containing both phosphonic and carboxylic acid groups, imparts exceptional inhibitory properties, particularly under severe operating conditions such as high temperatures, high pressures, and extreme pH levels.[1][2] While the term "Br-PBTC" (brominated phosphonobutane tricarboxylic acid) does not correspond to a standardly recognized chemical compound in the provided literature, PBTC exhibits outstanding stability and performance in the presence of bromine and other oxidizing biocides, a characteristic that distinguishes it from many other phosphonates.[3][4][5] These application notes provide a comprehensive overview of PBTC's performance, supported by quantitative data and detailed experimental protocols for researchers, scientists, and professionals in drug development who may utilize similar compounds in their research.

Application Notes

Primary Applications:

-

Industrial Water Treatment: PBTC is extensively used in cooling water systems, boilers, and reverse osmosis plants to prevent the formation of mineral scales, such as calcium carbonate, calcium sulfate, and calcium phosphate. Its high thermal stability makes it particularly suitable for systems operating at elevated temperatures.

-

Oil and Gas Industry: In oilfield operations, PBTC is employed to control scale deposition in pipelines, wellbores, and production equipment, especially in high-temperature and high-pressure downhole environments.

-

Industrial and Institutional Cleaners: Due to its effectiveness in highly alkaline solutions, PBTC is a key component in many industrial cleaning formulations.

-

Metal Surface Treatment: It serves as a corrosion inhibitor for carbon steel and other metals.

Mechanism of Action:

PBTC functions as a threshold inhibitor, meaning that at substoichiometric concentrations, it can effectively delay or prevent the precipitation of mineral salts from supersaturated solutions. The negatively charged phosphonate and carboxylate groups in the PBTC molecule adsorb onto the growing crystal nuclei of scale-forming minerals. This adsorption disrupts the crystal growth process, preventing the formation of adherent scale on surfaces. As a corrosion inhibitor, PBTC forms a protective film on the metal surface, which acts as a barrier to corrosive agents.

Performance under Extreme Conditions:

-

High-Temperature Stability: PBTC demonstrates remarkable thermal stability, remaining effective at temperatures up to 200°C. Studies have shown that it maintains over 90% corrosion inhibition efficiency on carbon steel at 80°C. Its scale inhibition performance is also robust at temperatures ranging from 60°C to 90°C.

-

High-Pressure Performance: PBTC is utilized in high-pressure environments, such as those found in oilfield water injection systems, to prevent scale and corrosion.

-

Wide pH Range: It is effective over a broad pH range, including highly alkaline conditions (pH 7.0 to 9.5 and higher), where many other scale inhibitors may fail.

-

Tolerance to Oxidizing Biocides: A key advantage of PBTC is its superior stability in the presence of oxidizing biocides like chlorine, bromine, and their hypohalous acids. This makes it highly compatible with water treatment programs that utilize these biocides for microbiological control.

Quantitative Data

The performance of PBTC as a scale and corrosion inhibitor under various conditions is summarized in the tables below.

Table 1: Calcium Carbonate Scale Inhibition Efficiency of PBTC

| Temperature (°C) | PBTC Dosage (mg/L) | Ca²⁺ Concentration (mg/L) | Alkalinity (as HCO₃⁻) (mg/L) | Scale Inhibition Efficiency (%) | Reference |

| 60 | 6 | 120 | 366 | 64.44 | |

| 60 | 10 | 120 | 366 | 66.23 | |

| 70 | 10 | 120 | 366 | 81.82 | |

| 80 | - | - | - | Good performance | |

| 90 | 10 | 120 | 366 | 65.73 | |

| 100 | 5-10 | 1,000 | - | 85 (for CaSO₄) |

Table 2: Corrosion Inhibition Performance of PBTC on Carbon Steel

| Temperature (°C) | Condition | Corrosion Inhibition Efficiency (%) | Reference |

| 80 | High hardness, high alkalinity | >90 |

Experimental Protocols

1. Protocol for Static Calcium Carbonate Scale Inhibition Test

This protocol is based on the static scale inhibition method to evaluate the effectiveness of PBTC in preventing calcium carbonate precipitation at elevated temperatures.

Materials and Equipment:

-

PBTC solution (e.g., 0.5 mg/mL)

-

Calcium chloride (CaCl₂) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Conical flasks (500 mL)

-

Water bath or oven capable of maintaining constant temperature (e.g., 60-90°C)

-

pH meter

-

Filtration apparatus with 0.45-μm filter paper

-

Titration equipment (for EDTA titration of Ca²⁺) or an ion chromatograph

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of calcium chloride and a stock solution of sodium bicarbonate in deionized water.

-

For each test, prepare a solution containing a specific concentration of Ca²⁺ and HCO₃⁻ (e.g., 120 mg/L Ca²⁺ and 366 mg/L HCO₃⁻).

-

-

Inhibitor Addition:

-

Prepare a series of conical flasks.

-

To each flask, add a specific volume of the PBTC stock solution to achieve the desired final concentration (e.g., 2, 4, 6, 8, 10 mg/L).

-

Include a blank control flask with no PBTC added.

-

-

Incubation:

-

Adjust the total volume of each flask to a fixed amount (e.g., 500 mL) with deionized water.

-

Place the sealed flasks in a water bath or oven preheated to the desired test temperature (e.g., 80°C).

-

Incubate for a specified period (e.g., 10 hours).

-

-

Sample Analysis:

-

After incubation, cool the flasks to room temperature.

-

Filter the solution from each flask through a 0.45-μm filter to remove any precipitated calcium carbonate.

-

Determine the concentration of soluble Ca²⁺ in the filtrate using EDTA titration or ion chromatography.

-

-

Calculation of Scale Inhibition Efficiency:

-

The scale inhibition efficiency (η) is calculated using the following formula: η (%) = [(C₂ - C₀) / (C₁ - C₀)] x 100 Where:

-

C₂ is the concentration of Ca²⁺ in the filtrate of the sample containing PBTC.

-

C₁ is the initial concentration of Ca²⁺ in the test solution.

-

C₀ is the concentration of Ca²⁺ in the filtrate of the blank sample (without PBTC).

-

-

2. Protocol for Corrosion Inhibition Evaluation (Weight Loss Method)

This protocol provides a general guideline for assessing the corrosion inhibition performance of PBTC on carbon steel coupons in a high-temperature, corrosive environment.

Materials and Equipment:

-

Carbon steel coupons of known dimensions and surface area

-

Corrosive water solution (e.g., synthetic cooling water with known concentrations of chlorides, sulfates, etc.)

-

PBTC solution

-

Glass beakers or reaction vessels

-

Thermostatically controlled water bath or autoclave for high-pressure testing

-

Analytical balance

-

Desiccator

-

Polishing paper and cleaning solvents (e.g., acetone, ethanol)

Procedure:

-

Coupon Preparation:

-

Mechanically polish the carbon steel coupons to a uniform finish.

-

Degrease the coupons with a suitable solvent (e.g., acetone), rinse with ethanol, and dry.

-

Weigh each coupon accurately using an analytical balance (W₁).

-

Store the prepared coupons in a desiccator until use.

-

-

Test Setup:

-

Prepare the corrosive water solution.

-

Prepare a series of test solutions by adding different concentrations of PBTC to the corrosive water. Include a blank solution without PBTC.

-

Place each coupon in a separate beaker or reaction vessel containing the test solution, ensuring the coupon is fully immersed.

-

-

Exposure:

-

Place the beakers in a water bath at the desired high temperature (e.g., 80°C) for a specified duration (e.g., 72 hours).

-

For high-pressure testing, place the sealed reaction vessels in an autoclave and pressurize to the target pressure.

-

-

Coupon Cleaning and Re-weighing:

-

After the exposure period, carefully remove the coupons from the solutions.

-

Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1-03). This may involve chemical cleaning with an inhibited acid.

-

Rinse the cleaned coupons with deionized water and a solvent, then dry them thoroughly.

-

Weigh each coupon accurately (W₂).

-

-

Calculation of Corrosion Rate and Inhibition Efficiency:

-

Calculate the weight loss (ΔW = W₁ - W₂).

-

Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) Where:

-

K is a constant (8.76 × 10⁴)

-

ΔW is the weight loss in grams

-

A is the surface area of the coupon in cm²

-

T is the exposure time in hours

-

D is the density of the metal in g/cm³

-

-

Calculate the corrosion inhibition efficiency (η) using the formula: η (%) = [(CR₀ - CRᵢ) / CR₀] x 100 Where:

-

CR₀ is the corrosion rate in the blank solution.

-

CRᵢ is the corrosion rate in the solution containing PBTC.

-

-

Visualizations

Caption: Experimental workflow for the static scale inhibition test.

Caption: Mechanism of PBTC as a scale and corrosion inhibitor.

Conclusion

PBTC is a robust and versatile scale and corrosion inhibitor with exceptional performance under high-temperature and high-pressure conditions. Its high thermal stability, effectiveness across a wide pH range, and notable resistance to oxidizing biocides like bromine make it a preferred choice for demanding industrial applications. The provided data and protocols offer a framework for evaluating and applying PBTC to mitigate scale formation and corrosion in challenging operational environments.

References

- 1. PHOSPHONOBUTANE-TRICARBOXYLIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. PBTC Corrosion Inhibitor, PBTC Antiscalant - IRO Water Treatment [irowater.com]

- 3. PBTC (Phosphonobutane Tricarboxylic Acid) Chemical - Aqapharm [aquapharm-india.com]

- 4. PBTC - Ataman Kimya [atamanchemicals.com]

- 5. atamankimya.com [atamankimya.com]

Application Notes and Protocols: Synergistic Effects of 2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC) with Other Water Treatment Chemicals

Introduction

2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) is a highly effective organophosphonate scale and corrosion inhibitor widely used in industrial water treatment systems.[1] Its molecular structure, featuring both phosphonate and carboxylic acid groups, grants it excellent stability under harsh conditions, such as high temperatures and wide pH ranges.[1] While PBTC is potent on its own, its performance can be significantly enhanced through synergistic combinations with other water treatment chemicals. This synergistic approach allows for lower dosage rates, broader-spectrum efficacy, and more robust protection of critical equipment like cooling towers, boilers, and reverse osmosis membranes.[2][3] These application notes provide an overview of common synergistic blends of PBTC, quantitative performance data, and detailed experimental protocols for evaluating their efficacy.

Synergistic Combinations and Mechanisms

PBTC is frequently combined with other phosphonates, polymers, and corrosion inhibitors to achieve a multi-faceted approach to water treatment. The synergy arises from the complementary mechanisms of action of the different components.

-

With Other Phosphonates (e.g., HEDP): When combined with other phosphonates like 1-hydroxyethylidene(1,1-diphosphonic acid) (HEDP), PBTC exhibits enhanced scale inhibition.[4] Both molecules adsorb onto the nascent growth sites of mineral crystals (like calcium carbonate), preventing them from forming large, adherent scales. This combined effect is often greater than the sum of the individual components.

-

With Polymers (e.g., Terpolymers, Polyacrylates): Polymers contribute to scale control through dispersion and crystal modification. While phosphonates provide primary inhibition at the molecular level, polymers manage any crystals that do form by keeping them dispersed in the water and distorting their crystal lattice, making them less likely to adhere to surfaces. This dual-action approach provides robust protection against fouling.

-

With Zinc Salts: Zinc ions are effective corrosion inhibitors, but their use can be limited by their tendency to precipitate, especially at higher pH. PBTC acts as an excellent stabilizer for zinc salts, chelating the zinc ions and keeping them in solution. This ensures the zinc remains available to form a protective film on metal surfaces, leading to enhanced corrosion protection.

-

With Azoles (e.g., Tolyltriazole): In comprehensive formulations, azoles are often included to protect non-ferrous metals like copper and its alloys from corrosion. The combination of PBTC for scale control and ferrous metal corrosion inhibition, along with an azole, provides a complete protection package for mixed-metallurgy systems.